1-Pentylcyclopropene

描述

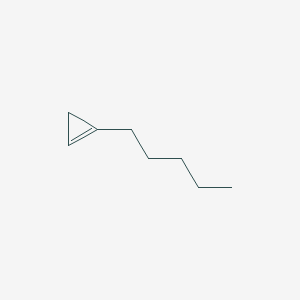

Structure

3D Structure

属性

分子式 |

C8H14 |

|---|---|

分子量 |

110.2 g/mol |

IUPAC 名称 |

1-pentylcyclopropene |

InChI |

InChI=1S/C8H14/c1-2-3-4-5-8-6-7-8/h6H,2-5,7H2,1H3 |

InChI 键 |

XPMRMAPIMOFHRJ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC1=CC1 |

同义词 |

1-PentCP 1-pentylcyclopropene |

产品来源 |

United States |

Synthetic Methodologies for 1 Pentylcyclopropene and Analogues

Established Synthetic Routes to 1-Pentylcyclopropene

The synthesis of highly strained and reactive molecules like this compound relies on carefully controlled chemical strategies. Established routes typically involve the formation of the cyclopropene (B1174273) ring through elimination reactions, followed by purification methods that accommodate the compound's volatility and instability.

Decompression Distillation Approaches for Cyclopropene Synthesis

Due to their high ring strain, simple cyclopropenes are often reactive and can be thermally unstable. Attempted fractional distillation of the parent compound, cyclopropene, at its predicted atmospheric boiling point of -36°C results in polymerization. wikipedia.org This inherent instability necessitates the use of purification techniques that operate under milder conditions.

Decompression distillation, also known as vacuum distillation, is a crucial technique for the isolation and purification of such compounds. rochester.edu By reducing the pressure inside the distillation apparatus, the boiling points of liquids are significantly lowered. rochester.edu This allows for the distillation of thermally sensitive compounds at temperatures low enough to prevent decomposition or unwanted side reactions like polymerization. rochester.edu In a typical setup, a crude reaction mixture is heated under vacuum, and the more volatile product is vaporized, condensed, and collected, leaving behind less volatile impurities and byproducts. rochester.edu For instance, in the synthesis of a 1-cyclopropene derivative, purification by vacuum distillation was employed to yield the final product after the primary reaction and initial workup. acs.org This method is effective for separating the desired cyclopropene from non-volatile materials, such as salts formed during the reaction. acs.org

α-Elimination Strategies in Cyclopropene Formation

A cornerstone in the synthesis of cyclopropenes is the α-elimination reaction. masterorganicchemistry.com This process involves the removal of a hydrogen atom and a leaving group (typically a halide) from the same carbon atom (the alpha-carbon) of a suitable precursor. masterorganicchemistry.com For the synthesis of 1-substituted cyclopropenes, the typical starting materials are allylic chlorides. wikipedia.orgacs.org

The reaction is carried out by treating the allylic chloride with a very strong base, such as lithium diethylamide or sodium amide. wikipedia.orgacs.org The base abstracts a proton from the carbon bearing the chlorine atom, and subsequently or simultaneously, the chloride ion is eliminated. This sequence of events leads to the formation of the strained three-membered ring of the cyclopropene.

A representative synthesis of a 1-substituted cyclopropene, 1-(2,2-dimethylpropyl)-cyclopropene, involves a two-step process starting from α-diisobutylene. acs.org The first step is an allylic chlorination, followed by an α-elimination of the resulting allylic chloride using the strong base lithium diethylamide to form the cyclopropene ring. acs.org This general strategy is applicable for creating a series of 1-alkyl-substituted cyclopropenes, including this compound. researchgate.netresearchgate.net

Assessment of Synthetic Yields and Purity

The efficiency of established synthetic routes for cyclopropenes can be evaluated by their reaction yields and the purity of the final product. These parameters are critical for both laboratory-scale research and potential industrial applications. The synthesis of cyclopropene derivatives via α-elimination and subsequent vacuum distillation can achieve high purity, though yields may be moderate.

| Compound | Synthetic Method | Yield | Purity | Source |

|---|---|---|---|---|

| 1-(2,2-Dimethylpropyl)-cyclopropene | α-Elimination | 35% | 95% | acs.org |

| 2-Phenylcyclopropane-1-carboxylates | Asymmetric Cyclopropanation (Ru-Pybox catalyst) | 66-87% | Not specified | oup.com |

| 1-Acetyl-1-chloro-cyclopropane | Cyclization in Micro Flow Field Reactor | 84-90% | >99% | google.com |

Novel Approaches and Methodological Advancements in Cyclopropene Synthesis

The field of organic synthesis is constantly evolving, with researchers developing more efficient, selective, and sustainable methods. The synthesis of cyclopropenes has benefited significantly from these advancements, leading to novel strategies that offer greater control over product structure and minimize environmental impact.

Stereoselective Synthesis of Cyclopropenes

Creating cyclopropenes with specific three-dimensional arrangements of atoms (stereochemistry) is a significant challenge due to the ring's strained and planar nature. However, recent advancements have enabled remarkable control over stereoselectivity. These methods are crucial for synthesizing complex molecules and understanding biological interactions.

Several powerful strategies have emerged:

Carbometalation Reactions : The carbometalation of cyclopropenes provides a general and versatile method for creating stereodefined polysubstituted cyclopropanes, which can be precursors to cyclopropenes. nih.gov This approach can control the regio- and diastereoselectivity of the addition of organometallic reagents across the double bond. nih.gov

Lewis Acid-Promoted Cascades : The use of Lewis acids can trigger cascade reactions in ω-hydroxy cyclopropene precursors to provide stereoselective access to complex cyclic ethers. rsc.org This strategy relies on the in-situ generation of transient donor-acceptor cyclopropanes. rsc.org

N-Heterocyclic Carbene (NHC) Catalysis : A stereoselective hydroxyallylation of cyclopropenes with cyclopropanols has been achieved using zinc-mediated conditions synergistically promoted by an N-heterocyclic carbene (NHC) catalyst. chemrxiv.org This method affords densely functionalized cyclopropanes with excellent control over three contiguous stereocenters. chemrxiv.org

Asymmetric Catalysis : Chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine (Ru-Pybox) complexes have proven to be highly effective catalysts for asymmetric cyclopropanation. oup.com These catalysts can produce cyclopropane (B1198618) products with high enantioselectivity, reaching up to 98% for certain isomers. oup.com

| Methodology | Key Features | Outcome | Source |

|---|---|---|---|

| Carbometalation | Regio- and diastereoselective addition of organometallic reagents. | Stereodefined tri- and tetrasubstituted cyclopropanes. | nih.gov |

| Lewis Acid-Promoted Cascade | Generation of transient donor-acceptor cyclopropanes. | Stereoselective access to THF/THP derivatives. | rsc.org |

| NHC Catalysis | Synergistic catalysis with zinc and organic base. | Functionalized cyclopropanes with control over 3 stereocenters. | chemrxiv.org |

| Asymmetric Cyclopropanation | Uses chiral Ru-Pybox catalysts. | High enantioselectivity (up to 98% ee). | oup.com |

Sustainable Synthetic Protocols for Cyclopropene Derivatives

Modern chemical synthesis places a strong emphasis on "green chemistry," aiming to develop protocols that are not only efficient but also environmentally benign. researchgate.net This involves using renewable energy sources, avoiding hazardous reagents, and minimizing waste.

A prominent sustainable approach is photoredox catalysis , which uses visible light as a renewable energy source to drive chemical reactions under mild conditions. rsc.org An organophotoredox-catalyzed hydrosulfonylation of cyclopropenes has been developed, which employs an organic photocatalyst and sodium sulfinates to construct poly-substituted sulfonated cyclopropane derivatives. rsc.org This metal-free method is highly diastereoselective and demonstrates broad applicability and operational convenience. rsc.org

Another innovative and sustainable strategy involves metallaphotoredox α-elimination. researchgate.netprinceton.edu This approach circumvents the need for hazardous reagents often used in classical carbene chemistry by using readily available and bench-stable feedstocks like carboxylic acids and alcohols. researchgate.net The process uses light to generate an iron carbene intermediate through a sequence of single-electron steps, which can then undergo cyclopropanation reactions under mild conditions. researchgate.netprinceton.edu These methods represent a significant step towards safer and more sustainable synthesis of cyclopropane and cyclopropene derivatives.

Design and Synthesis of Substituted Cyclopropene Analogues for Mechanistic Inquiry

The unique chemical properties of the cyclopropene ring, characterized by significant ring strain (approximately 27.5 kcal/mol), make it a valuable functional group for probing biological and chemical mechanisms. unl.pt The strain energy influences its reactivity, allowing cyclopropene derivatives to act as unique mechanistic probes, intermediates in organic synthesis, and analogues of biologically active molecules. unl.ptwiley-vch.de The design and synthesis of substituted cyclopropene analogues, including those related to this compound, are often undertaken to investigate enzyme mechanisms, create more stable versions of bioactive compounds, or understand reaction pathways. nih.govresearchgate.net

The rationale for using cyclopropene analogues in mechanistic studies often involves leveraging their strained ring system. For instance, the ring-opening of a cyclopropylmethyl radical is among the fastest known radical reactions, making it a "radical clock" to investigate radical reactivity in chemical or enzymatic systems. nih.gov By strategically placing a cyclopropane or cyclopropene ring within a molecule designed to mimic a substrate, researchers can discriminate between different potential reaction pathways, such as those involving cationic or radical intermediates, based on the products formed. nih.gov

A common strategy for synthesizing 1-substituted cyclopropenes involves the α-elimination of an allylic chloride with a strong base or a 1,2-elimination from a suitable cyclopropane precursor. google.comacs.org For example, the synthesis of this compound has been achieved from (trans)-1-pentyl-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropane. google.com This general approach allows for the creation of a variety of analogues by modifying the substituent attached to the cyclopropene ring.

For mechanistic inquiry, researchers have synthesized a range of analogues with varying side chains to explore structure-activity relationships. These include simple alkyl extensions and the introduction of aromatic groups to probe electronic and steric effects. A patent details the synthesis of several precursors to phenylalkyl- and phenoxypropyl-substituted cyclopropenes, which are valuable for such mechanistic studies. google.com The synthesis of these precursors starts from corresponding carboxylic acid methyl esters and proceeds through a multi-step sequence to yield (trans)-1-substituted-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropanes, which are direct precursors to the target cyclopropenes. google.com

The table below details the precursors for various substituted cyclopropene analogues designed for mechanistic studies, along with their characterization data. google.com

Table 1: Precursors for Substituted Cyclopropene Analogues

| Precursor Compound Name | Starting Material | 1H-NMR (CDCl3, δ) | 13C-NMR (CDCl3, δ) |

|---|---|---|---|

| (trans)-1-(3-phenylpropyl)-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropane | 4-phenylbutanoic acid methyl ester | 7.26~7.31 (2H, m), 7.15~7.20 (3H, m), 2.900 (3H, s), 2.677 (2H, t), 2.186 (1H, m), 1.85~2.06 (2H, m), 1.432 (1H, m), 1.312 (1H, ddd), 0.647 (1H, dd), 0.435 (1H, dd), -0.003 (9H, s) | 141.878, 128.411, 128.368, 125.894, 71.191, 39.895, 35.389, 34.427, 27.865, 14.914, 12.999, -1.287 |

| (trans)-1-(4-phenylbutyl)-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropane | 5-phenylpentanoic acid methyl ester | 7.26~7.31 (2H, m), 7.15~7.21 (3H, m), 2.895 (3H, s), 2.646 (2H, t), 2.183 (1H, m), 1.62~1.76 (4H, m), 1.460 (1H, m), 1.317 (1H, ddd), 0.654 (1H, dd), 0.481 (1H, dd), 0.053 (9H, s) | 142.298, 128.393, 128.282, 125.714, 71.189, 39.866, 35.779, 34.893, 31.114, 25.718, 15.057, 12.778, -1.187 |

| (trans)-1-(5-phenylpentyl)-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropane | 6-phenylhexanoic acid methyl ester | 7.26~7.31 (2H, m), 7.16~7.21 (3H, m), 2.945 (3H, s), 2.631 (2H, t), 2.183 (1H, m), 1.58~1.73 (4H, m), 1.35~146 (3H, m), 1.317 (1H, ddd), 0.664 (1H, dd), 0.479 (1H, dd), 0.074 (9H, s) | 142.547, 128.371, 128.235, 125.622, 71.319, 39.922, 35.816, 34.979, 31.347, 29.006, 25.997, 14.953, 12.844, -1.172 |

| (trans)-1-(3-phenoxypropyl)-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropane | 4-phenoxybutanoic acid methyl ester | 7.277 (2H, m), 6.956 (1H, m), 6.867 (2H, m), 4.040 (2H, m), 2.971 (3H, s), 2.382 (1H, m), 2.04~2.21 (2H, m), 1.700 (1H, m), 1.336 (1H, ddd), 0.693 (1H, dd), 0.540 (1H, dd), 0.093 (9H, s) | 158.761, 129.420, 120.624, 114.340, 70.745, 66.495, 39.926, 31.378, 26.000, 14.914, 12.903, -1.237 |

Further research has focused on synthesizing a homologous series of 1-alkylcyclopropenes to systematically study the effect of alkyl chain length on biological activity. These compounds, including this compound (1-PentCP) and 1-octylcyclopropene (B1248505) (1-OCP), were synthesized using methods involving a decompression distillation unit. primescholars.com The design of these analogues helps to elucidate the binding requirements of target receptors, with longer alkyl chains potentially increasing lipophilicity and altering binding affinity or duration of action. primescholars.comnih.gov For instance, analogues from 1-butylcyclopropene to 1-decylcyclopropene have been synthesized to investigate their properties as ethylene (B1197577) action inhibitors. acs.orgprimescholars.com

Another example of designing cyclopropene analogues for mechanistic studies is in the context of ceramide metabolism. acs.org Researchers have synthesized analogues of a known dihydroceramide (B1258172) desaturase inhibitor by modifying the parent structure, including variations on the cyclopropene ring. acs.org These syntheses often involve the addition of organolithium compounds to a chiral starting material like Garner's aldehyde. acs.org By creating a library of related compounds, including those with different stereochemistry or modifications to other functional groups, scientists can probe the specific structural requirements for enzyme inhibition. acs.org

The table below lists various synthesized cyclopropene analogues and their precursors or key synthetic features.

Table 2: Synthesized Cyclopropene Analogues and their Features

| Compound Name | Abbreviation | Synthetic Precursor/Method | Purpose of Synthesis |

|---|---|---|---|

| This compound | 1-PentCP | (trans)-1-pentyl-1-(methanesulfonyloxy)-2-(trimethylsilyl)cyclopropane google.com | Ethylene action inhibitor studies primescholars.comresearchgate.net |

| 1-Octylcyclopropene | 1-OCP | Decompression distillation method primescholars.com | Ethylene action inhibitor studies primescholars.comnih.gov |

| 1-(2,2-Dimethylpropyl)-cyclopropene | 1-DCP | α-elimination of allylic chloride using lithium diethylamide acs.org | Ethylene antagonist development acs.org |

| 1-Ethylcyclopropene | 1-ECP | Not specified | Mechanistic studies of ethylene action researchgate.net |

| 1-Propylcyclopropene | 1-PCP | Not specified | Mechanistic studies of ethylene action researchgate.net |

| N-[(1R,2S)-2-hydroxy-1-hydroxymethyl-2-(2-tridecyl-1-cyclopropenyl)ethyl]octanamide | GT11 | Addition of organolithium to Garner's aldehyde acs.org | Dihydroceramide desaturase inhibition studies acs.org |

Reactivity and Reaction Mechanisms of 1 Pentylcyclopropene

Intrinsic Reactivity Profiles of the Cyclopropene (B1174273) Ring System

The cyclopropene moiety is one of the most strained and reactive carbocyclic systems in organic chemistry. This high reactivity stems from a combination of angle and torsional strain, which makes the molecule thermodynamically unstable and prone to reactions that result in a more stable, less strained structure.

The cyclopropene ring possesses a substantial amount of ring strain, estimated to be around 54.1 kcal/mol (228 kJ/mol). sioc-journal.cnwiley-vch.de This is nearly double the strain energy of its saturated analogue, cyclopropane (B1198618) (approximately 115 kJ/mol or 27.5 kcal/mol). wiley-vch.delibretexts.org This high strain is a consequence of severe bond angle distortion. The internal angles of the cyclopropane ring are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons and 120° for sp²-hybridized carbons. libretexts.org This angle strain, combined with the eclipsing interactions (torsional strain) of the substituents, makes the ring system highly susceptible to reactions that lead to its opening. libretexts.org The release of this considerable strain energy is a primary thermodynamic driving force for the diverse transformations that cyclopropenes undergo, including addition and ring-opening reactions. wiley-vch.de

The π-bond of an alkene is inherently electron-rich and its electrons are relatively accessible, located above and below the plane of the sigma bonds. lumenlearning.comlibretexts.org This allows the π-bond to function as a nucleophile, readily attacking electrophilic species. libretexts.orgcrunchchemistry.co.uk In the case of 1-pentylcyclopropene, the double bond can donate its π-electrons to an electrophile, initiating an electrophilic addition reaction. libretexts.org

However, the reactivity of the cyclopropene ring is complex, and it can exhibit dual electrophilic and nucleophilic characteristics depending on the reaction conditions and reagents involved. masterorganicchemistry.com For instance, in reactions catalyzed by certain transition metals like rhodium, the metal center can attack the π-bond, where the cyclopropene acts as a nucleophile. molaid.com Conversely, cyclopropanes bearing electron-accepting groups can act as electrophiles, undergoing ring-opening upon attack by a nucleophile. researchgate.net While this compound lacks strong electron-withdrawing groups, its high ring strain lowers the energy of its σ* orbitals, enhancing its electrophilicity compared to less strained systems and making it susceptible to ring-opening by strong nucleophiles. acs.org In some contexts, such as carbene addition, the reacting species can be considered to have both nucleophilic and electrophilic character simultaneously. masterorganicchemistry.com

Strain-Induced Reactivity Considerations

Mechanistic Investigations of this compound Transformations

Mechanistic studies on cyclopropenes, including alkyl-substituted derivatives like this compound, have identified several key reaction pathways. These transformations are dominated by addition to the double bond and various modes of ring-opening and rearrangement.

Addition reactions to the double bond of this compound allow for the formation of substituted cyclopropane derivatives while retaining the three-membered ring. sioc-journal.cn The mechanisms of these additions are analogous to those of general alkenes and can be broadly categorized into three main pathways: the carbocation pathway, the three-membered ring pathway, and the concerted pathway. masterorganicchemistry.com These pathways determine the regioselectivity (e.g., Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti addition) of the reaction. masterorganicchemistry.commasterorganicchemistry.com

A variety of catalytic and non-catalytic addition reactions have been developed for cyclopropenes. These include hydroacylation, where an acyl radical adds across the double bond, and various metal-catalyzed additions like hydroboration and hydrosilylation. wiley-vch.deorganic-chemistry.org

| Reaction Type | Reagents/Catalyst | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Hydroacylation | α-ketoacids, light | 2-Acylcyclopropane | Diastereoselective addition of an acyl radical to the least substituted olefinic carbon. | organic-chemistry.org |

| Hydrogenation | H₂, Metal Catalyst (Pt, Pd, Ni) | Pentylcyclopropane | Concerted syn-addition of hydrogen atoms across the double bond. | lasalle.edu |

| Cyclopropanation | ICH₂ZnI (Simmons-Smith) | 1-Pentylbicyclo[1.1.0]butane derivative | Concerted, stereospecific addition of a carbenoid to the double bond. | wikipedia.org |

| Halogenation | Br₂ | 1,2-Dibromo-1-pentylcyclopropane | Anti-addition via a cyclic bromonium ion intermediate. | lasalle.edu |

| Hydrohalogenation | HBr | 1-Bromo-1-pentylcyclopropane and 2-Bromo-1-pentylcyclopropane | Markovnikov addition via a carbocation intermediate; potential for rearrangements. | crunchchemistry.co.ukmasterorganicchemistry.com |

Due to the immense strain within the cyclopropene ring, ring-opening reactions are a prominent and synthetically valuable transformation pathway. sioc-journal.cnwiley-vch.de These reactions can be initiated thermally, by acid catalysis, or through the action of transition metals. wiley-vch.deuoguelph.ca

A common rearrangement pathway for halogenated cyclopropenes involves the formation of a vinylcarbene intermediate. For example, studies on 1-bromo-2-pentylcyclopropene have shown that it can rearrange to form brominated acetylenes and allenes. core.ac.uk This process is thought to proceed through a vinylcarbene intermediate, which then undergoes a 1,2-bromo shift. core.ac.uk Transition metal catalysts, particularly rhodium complexes, are highly effective at promoting ring-opening reactions. These reactions often proceed via the formation of unsaturated metal carbene intermediates, which can then undergo further reactions to yield diverse products. sioc-journal.cn For instance, rhodium(I)-catalyzed reactions of substituted cyclopropenes can lead to the formation of furans through cleavage of a sigma bond and subsequent cyclization pathways. molaid.com

| Reaction Type | Reagents/Catalyst | Intermediate | Product(s) | Reference |

|---|---|---|---|---|

| Rearrangement | None (instability) | Vinylcarbene | Brominated acetylenes and allenes (from 1-bromo-2-pentylcyclopropene) | core.ac.uk |

| Cycloaddition/Isomerization | Rh(I) or Rh(II) catalysts | Unsaturated metal carbene | Furans, Oxepins | sioc-journal.cnmolaid.com |

| Electrophilic Ring-Opening | Benzeneselenenyl chloride (PhSeCl) | Dipolar species | Functionalized butanedioates | rsc.org |

| Acid-Catalyzed Ring-Opening | Acid (e.g., p-TsOH), Alcohol (Nu:) | Carbocation | Acyclic ethers | uoguelph.ca |

The term oxidation refers to a process involving the loss of electrons, an increase in oxidation state, the addition of oxygen, or the removal of hydrogen. byjus.comsavemyexams.com Conversely, reduction involves the gain of electrons, a decrease in oxidation state, the removal of oxygen, or the addition of hydrogen. byjus.com

The double bond of this compound can be readily reduced. A standard method for this transformation is catalytic hydrogenation, where hydrogen gas (H₂) is added across the double bond in the presence of a metal catalyst such as platinum, palladium, or nickel. lasalle.edu This reaction typically proceeds via a syn-addition mechanism to yield pentylcyclopropane.

Oxidative pathways for cyclopropenes can lead to either ring-opening or modification of the ring. Oxidative ring-opening has been observed in related systems, such as cyclopropanone (B1606653) acetals, which react with electron acceptors like quinones under thermal conditions to produce unsaturated esters. kit.ac.jp These reactions are proposed to occur via single electron transfer (SET), generating radical intermediates that subsequently fragment. kit.ac.jp A more drastic oxidation is oxidative cleavage, for example, through ozonolysis, which would break both the sigma and pi bonds of the double bond, cleaving the ring entirely to form carbonyl-containing fragments. masterorganicchemistry.com

Exploration of Ring-Opening Reactions and Rearrangements

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity, stability, and potential reaction pathways. While specific experimental data for this compound is limited in publicly available literature, a comprehensive understanding can be built by examining the behavior of related alkylcyclopropenes and applying fundamental principles of physical organic chemistry. The high ring strain of the cyclopropene ring, estimated to be around 53-54 kcal/mol, is a dominant factor governing both the kinetics and thermodynamics of its reactions.

Kinetic Aspects:

The kinetics of this compound reactions are largely dictated by the activation energy (Ea) required to overcome the energy barrier for a given transformation. The rate of a reaction is described by the rate law, which for a simple unimolecular or bimolecular process, is influenced by the rate constant (k), the concentrations of the reactants, and the temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation.

A key reaction of cyclopropenes is thermal isomerization. For the parent cyclopropane, the thermal isomerization to propene is a well-studied, first-order process. thieme-connect.de Theoretical studies on the thermal isomerization of cyclopropane to propene have calculated an activation energy of approximately 65.7 kcal/mol. conicet.gov.ar Alkyl substitution on the cyclopropene ring has been shown to influence thermal stability, with increased substitution generally leading to greater stability and consequently, slower reaction rates under thermal conditions. rsc.org

For this compound, several reaction types are anticipated, each with distinct kinetic characteristics:

Thermal Isomerization: Similar to other alkylcyclopropenes, this compound is expected to undergo thermal rearrangement to various isomeric structures, such as other cyclopropenes, dienes, or alkynes. The rate of this isomerization will be dependent on the temperature and the specific activation energy barriers for the different possible pathways.

Cycloaddition Reactions: The strained double bond of this compound makes it a reactive partner in cycloaddition reactions, such as the Diels-Alder reaction. The kinetics of these reactions are typically second-order and are influenced by the electronic nature of the diene and the dienophile. scholaris.ca

Addition Reactions: Electrophilic additions across the double bond are also expected. The kinetics of these reactions would depend on the nature of the electrophile and the stability of any charged intermediates formed.

Computational studies are a powerful tool for estimating kinetic parameters when experimental data is scarce. uni-muenster.dersc.org For instance, Density Functional Theory (DFT) can be used to model reaction pathways and calculate activation energies for various transformations of this compound.

Interactive Data Table: Representative Kinetic Data for Related Reactions

| Reaction Type | Reactant(s) | Product(s) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Thermal Isomerization | Cyclopropane | Propene | - | ~275 | conicet.gov.ar |

| Azide-Alkyne Cycloaddition | 1-Azidodecane + Phenyl Propargyl Ether | 1,4- and 1,5-adducts | - | 82 ± 1 | rsc.org |

| Nitrone-Olefin Cycloaddition | Intramolecular Nitrone and Alkene | Bicyclic Isoxazole | 2.64 M-1s-1 (at pH 7) | - | scholaris.ca |

Thermodynamic Aspects:

The thermodynamics of a reaction determine the position of the equilibrium and the relative stability of reactants and products, and are described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). For reactions of this compound, the release of ring strain is a significant thermodynamic driving force.

Enthalpy of Reaction (ΔH): Reactions that lead to the opening of the high-energy cyclopropene ring are generally exothermic, meaning they release heat and have a negative ΔH. The magnitude of this exothermicity is related to the difference in the sum of the bond energies of the reactants and products.

Entropy of Reaction (ΔS): The change in entropy reflects the change in the degree of disorder of the system. Reactions that result in an increase in the number of molecules, or greater conformational freedom, will have a positive ΔS.

Gibbs Free Energy of Reaction (ΔG): The spontaneity of a reaction at a given temperature is determined by the sign of ΔG, which is calculated using the equation ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction.

The standard enthalpy of formation (ΔfH°) is a key thermodynamic property that can be used to calculate the enthalpy change for reactions. While experimental values for this compound are not readily found, computational methods like G3MP2 and G4 can provide reliable estimates. rsc.org The NIST WebBook provides thermodynamic data for related compounds like cyclopropane and propene, which can be used for comparative purposes. nist.govnist.gov

Interactive Data Table: Representative Thermodynamic Data for Related Compounds

| Compound | Formula | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Reference |

|---|---|---|---|

| Cyclopropane | C3H6 | 53.3 ± 0.6 | nist.gov |

| Propene | C3H6 | 20.42 ± 0.54 | nist.gov |

Derivatization and Functionalization of 1 Pentylcyclopropene

Strategies for Selective Functional Group Transformations on the Cyclopropene (B1174273) Scaffold

The modification of the cyclopropene ring in compounds like 1-pentylcyclopropene can be achieved through several strategic approaches, most notably through cycloaddition reactions and metal-catalyzed functionalizations. These methods leverage the unique electronic properties and strain of the C=C double bond to build molecular complexity.

Cycloaddition reactions are a powerful tool for elaborating the cyclopropene scaffold. Due to its strained nature, the cyclopropene can act as a reactive dienophile or dipolarophile, engaging with various partners to form bicyclic systems. researchgate.netlibretexts.org Transition metal-catalyzed reactions, particularly those involving rhodium, cobalt, or palladium, can facilitate ring-opening to form metal-vinylcarbene intermediates. researchgate.netresearchgate.net These carbenes can then undergo subsequent reactions, such as C-H insertion or annulation, to create highly substituted structures.

Another key strategy involves the directed carbometalation of the cyclopropene double bond, where a functional group elsewhere in the molecule guides a metal catalyst to add a carbon-based group across the double bond with high selectivity. researchgate.net Furthermore, sigmatropic rearrangements of cyclopropenylcarbinol derivatives provide a stereoselective pathway to functionalized alkylidenecyclopropanes, effectively isomerizing the double bond from an endocyclic to an exocyclic position. beilstein-journals.org

| Reaction Type | Reagents/Catalyst | Resulting Structure | Description |

| [4+1] Annulation | N-chlorobenzamides, Co(III) catalyst | Chiral Isoindolinones | The cobalt catalyst mediates C-H activation and C-C bond cleavage of the cyclopropene, which acts as a one-carbon unit in the annulation. researchgate.net |

| [3+2] Cycloaddition | Nitrones, Azomethine imines, Nitrile oxides | Fused Heterocyclic Bicycles | The cyclopropene acts as a 2π-electron component, reacting with a 1,3-dipole to form a five-membered heterocyclic ring fused to the cyclopropane (B1198618). researchgate.netchim.it |

| Cyclopropanation of Dienes | 1,3-Dienes, ZnCl₂ or [Rh₂(OAc)₄] | 1,2-Divinylcyclopropanes | The catalyst promotes ring-opening of the cyclopropene to a metal-vinylcarbene, which then cyclopropanates a diene, yielding a complex cyclopropane derivative. beilstein-journals.orgresearchgate.net |

| Hydroalkylation | Cyclopropanols, Co catalyst | γ-Oxoalkyl Cyclopropanes | This carbofunctionalization introduces a γ-oxoalkyl group onto the cyclopropane ring through a cobalt homoenolate intermediate. chemrxiv.org |

Introduction of Heteroatoms into this compound Derivatives

Incorporating heteroatoms such as oxygen, nitrogen, and boron into the this compound framework is crucial for accessing a wider range of molecular diversity and for synthesizing compounds with potential applications in medicinal chemistry and materials science. chinesechemsoc.orgrsc.org Hydrofunctionalization, which involves the addition of a hydrogen-heteroatom bond across the double bond, is a direct and atom-economical method for this purpose. rsc.org

Catalytic stereoselective hydrofunctionalization reactions have been developed to control the regio- and stereoselectivity of these additions. wiley-vch.de For example, transition metal catalysts can enable the enantioselective hydroamination or hydroalkoxylation of the cyclopropene double bond.

A distinct approach involves the metal-catalyzed ring-opening of the cyclopropene followed by a reaction that introduces the heteroatom. A copper-catalyzed ring-opening/borylation reaction transforms cyclopropenes into stable allylborane–Lewis base adducts. chinesechemsoc.org This proceeds via the generation of an alkenyl copper carbene, which then inserts into a B-H bond. chinesechemsoc.org Another innovative strategy uses engineered enzymes, such as cytochrome P450 variants, to catalyze the cyclopropanation of alkenes that already bear a heteroatom, providing a direct biological route to chiral N-, O-, and S-substituted cyclopropanes. acs.org Additionally, cyclopropenium cations, which can be generated from cyclopropene derivatives, undergo highly regioselective attack by a wide range of heteroatomic nucleophiles to yield diverse, functionalized cyclopropenes. nih.gov

| Heteroatom | Method | Reagents | Product Type | Research Finding |

| Boron (B) | Ring-Opening/Borylation | Borane-Lewis base adducts, Cu(I) catalyst | Allylborane-Lewis base adducts | The reaction proceeds via a copper carbene intermediate and allows for good control over product configuration. chinesechemsoc.org |

| Nitrogen (N) | Aminative Ring-Opening | Amides, FeCl₂, Aminating reagent | Tetrasubstituted Alkenyl Nitriles | An iron-aminyl radical mediates a stereoselective ring-opening of cyclopropenes bearing an amide directing group. nih.gov |

| Nitrogen (N) | Nucleophilic Addition | Amines, Anilines | Functionalized Cyclopropenes | Heteroatomic nucleophiles regioselectively attack ester-substituted cyclopropenium cations. nih.gov |

| Oxygen (O) | Hydroxyallylation | Cyclopropanols, Zn, NHC catalyst | Densely Functionalized Cyclopropanols | Achieves excellent diastereocontrol over three contiguous stereocenters within and outside the cyclopropane ring. chemrxiv.org |

| Oxygen (O) | Nucleophilic Addition | Alcohols, Water | Functionalized Cyclopropenes | A broad range of heteroatomic nucleophiles add regioselectively to novel cyclopropenium cations. nih.gov |

Construction of Complex Molecular Architectures Incorporating this compound

The unique reactivity of the cyclopropene ring makes it an excellent starting point for the synthesis of complex molecular structures, including those found in natural products. marquette.edursc.orgthieme-connect.de The ability of cyclopropenes to act as precursors for reactive intermediates or to participate in cycloaddition cascades allows for the rapid construction of larger carbocyclic and heterocyclic systems.

One powerful strategy involves the metal-catalyzed generation of a vinylcarbene from a cyclopropene, which can then participate in further reactions. For instance, the rhodium- or zinc-catalyzed reaction of a cyclopropene with a 1,3-diene produces 1,2-divinylcyclopropanes. beilstein-journals.org These products are highly valuable as they are precursors for Cope rearrangements, which can generate seven-membered rings. beilstein-journals.org Intramolecular versions of these reactions, where the diene is tethered to the cyclopropene, provide efficient access to complex bicyclic systems. beilstein-journals.orgrsc.org

Formal cycloaddition strategies, where the cyclopropane ring is opened and then re-closed to form a larger ring, are also prominent in natural product synthesis. thieme-connect.de For example, a formal [3+2] cycloaddition can be used to construct five-membered rings, while a formal [4+3] cycloaddition can yield seven-membered rings, both of which are common motifs in bioactive molecules. thieme-connect.de The use of gold catalysts with cyclopropenes has also been shown to generate organogold carbenoid species that can participate in a variety of transformations, including nucleophilic additions and intramolecular cyclopropanations, to build intricate [n.1.0] bicyclic ring systems. beilstein-journals.org These diverse reaction pathways highlight the utility of the cyclopropene scaffold as a versatile linchpin in the assembly of complex molecular targets. nih.gov

Spectroscopic and Structural Elucidation of 1 Pentylcyclopropene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-pentylcyclopropene. Both ¹H and ¹³C NMR provide critical data for assigning the structure. youtube.combhu.ac.inlibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the pentyl group and the cyclopropene (B1174273) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the cyclopropene ring are expected to appear in a distinct region of the spectrum due to the ring strain and the double bond. The pentyl group protons would show signals in the aliphatic region, with multiplicities determined by the number of neighboring protons (spin-spin splitting). chemistrysteps.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.indocbrown.info Each unique carbon atom in this compound will produce a distinct signal. The carbons of the double bond in the cyclopropene ring will resonate at a characteristic downfield shift compared to the saturated carbons of the pentyl chain and the methylene (B1212753) carbon of the ring. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of each carbon signal. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (cyclopropene, =C) | 115-125 |

| C2 (cyclopropene, =C) | 105-115 |

| C3 (cyclopropene, CH₂) | 10-20 |

| C1' (pentyl, CH₂) | 30-40 |

| C2' (pentyl, CH₂) | 25-35 |

| C3' (pentyl, CH₂) | 20-30 |

| C4' (pentyl, CH₂) | 10-20 |

| C5' (pentyl, CH₃) | 5-15 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. msu.edumcmaster.ca For this compound, MS analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. libretexts.org

The fragmentation of the this compound molecular ion under electron impact ionization would likely involve cleavages of the pentyl chain and the cyclopropene ring. The high ring strain of the cyclopropene moiety makes it susceptible to ring-opening fragmentation pathways. msu.edudocbrown.info Common fragmentation patterns for alkyl-substituted cyclic compounds involve the loss of alkyl radicals. libretexts.org For this compound, the loss of the pentyl group or fragments thereof would result in characteristic fragment ions. The presence of the cyclopropene ring can lead to unique fragmentation patterns, including dual cross-ring C-C cleavages. nih.gov The analysis of these fragments helps to confirm the structure of the parent molecule. researchgate.net

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [M]⁺ | Molecular Ion | 110 |

| [M - CH₃]⁺ | Loss of a methyl radical | 95 |

| [M - C₂H₅]⁺ | Loss of an ethyl radical | 81 |

| [M - C₃H₇]⁺ | Loss of a propyl radical | 67 |

| [M - C₄H₉]⁺ | Loss of a butyl radical | 53 |

| [C₅H₇]⁺ | Pentyl cation | 71 |

| [C₃H₃]⁺ | Cyclopropenyl cation | 39 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. aip.orgaip.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=C double bond of the cyclopropene ring. This band is typically observed in the region of 1640-1680 cm⁻¹, although the high ring strain in cyclopropene can shift this to higher frequencies, around 1870 cm⁻¹. aip.org Additionally, C-H stretching vibrations for the alkyl chain and the cyclopropene ring will be observed in the 2800-3100 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups of the pentyl chain will appear in the 1350-1470 cm⁻¹ range. acs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration in the cyclopropene ring, which might be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. aip.orgcapes.gov.br This makes Raman spectroscopy particularly useful for characterizing the unsaturated three-membered ring.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (cyclopropene) | Stretch | ~1870 (IR) aip.org |

| =C-H (cyclopropene) | Stretch | ~3100 |

| C-H (alkyl) | Stretch | 2850-2960 |

| CH₂ (alkyl) | Bend | 1450-1470 |

| CH₃ (alkyl) | Bend | 1370-1380 |

X-ray Diffraction Studies for Solid-State Structure Determination

This technique would be invaluable for confirming the geometry of the highly strained cyclopropene ring and the orientation of the pentyl substituent. researchgate.netiucr.org The structural data obtained from X-ray diffraction can validate theoretical models and provide insights into the effects of the pentyl group on the cyclopropene ring's structure. rsc.orgbeilstein-journals.orgrsc.org For instance, studies on substituted cyclopropanes have shown how different substituents can influence the bond lengths within the three-membered ring. iucr.org

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. birchbiotech.comyoutube.com

Gas Chromatography (GC): Due to its expected volatility, gas chromatography is a primary technique for the analysis of this compound. libretexts.org In GC, the compound is vaporized and passed through a column, where it is separated from other components based on its boiling point and interaction with the stationary phase. youtube.comosti.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the GC peak is proportional to the amount of the compound, allowing for quantitative analysis and purity determination. birchbiotech.com GC can be coupled with mass spectrometry (GC-MS) for definitive identification of the separated components. google.com

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography can also be employed for the purification and analysis of this compound and its derivatives, particularly for less volatile or thermally sensitive compounds. mtoz-biolabs.comjapsonline.compjmhsonline.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. chromforum.orgpensoft.net Separation is based on the differential partitioning of the components between the mobile and stationary phases. researchgate.netmdpi.commdpi.com By using a suitable detector, such as a UV detector, the purity of the collected fractions can be assessed. researchgate.net

Interactive Data Table: Chromatographic Parameters for Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection Method | Purpose |

| Gas Chromatography (GC) | Capillary column (e.g., non-polar) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Purity assessment, quantification, identification birchbiotech.comyoutube.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) or Normal-phase | Solvent mixture (e.g., Acetonitrile/Water) | UV Detector, Mass Spectrometry (MS) | Purification, purity assessment, quantification mtoz-biolabs.compensoft.net |

Theoretical and Computational Chemistry Studies of 1 Pentylcyclopropene

Quantum Mechanical Calculations on Electronic Structure and Bonding

Quantum mechanical calculations are essential for describing the electronic makeup of a molecule, which dictates its chemical properties. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. researchgate.net

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 1-pentylcyclopropene, DFT would be instrumental in:

Geometric Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and the conformation of the pentyl chain relative to the cyclopropene (B1174273) ring.

Electronic Properties: Calculating key metrics such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.

Vibrational Frequencies: Predicting the infrared (IR) spectrum, which can be used to characterize the molecule and confirm its structure. DFT methods, particularly with hybrid functionals like B3LYP, have shown excellent agreement with experimental spectra for similar strained ring systems. researchgate.net

Bonding Analysis: Investigating the nature of the chemical bonds, especially within the strained three-membered ring. The high degree of strain in the cyclopropene ring is thought to be crucial for its activity as an ethylene (B1197577) antagonist. researchgate.net

Table 1: Predicted Molecular Properties of this compound using DFT (Note: This table is illustrative, based on typical outputs of DFT calculations for similar molecules, as specific literature data for this compound is not available.)

| Property | Predicted Value (Illustrative) | Method |

|---|---|---|

| HOMO Energy | -8.5 eV | B3LYP/6-31G* |

| LUMO Energy | 1.2 eV | B3LYP/6-31G* |

| HOMO-LUMO Gap | 9.7 eV | B3LYP/6-31G* |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain properties. For this compound, these methods would be used to:

Benchmark DFT Results: Validate the accuracy of less expensive DFT calculations for properties like geometry and reaction energies. researchgate.net

Calculate Accurate Interaction Energies: Determine the precise energy of interaction between this compound and its biological target, the ethylene receptor, which is believed to contain a copper ion. researchgate.net

Predict Spectroscopic Properties: Obtain highly accurate predictions of NMR shielding constants and spin-spin coupling constants, which are sensitive to electron correlation effects.

Applications of Density Functional Theory (DFT)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior.

For this compound, MD simulations would be crucial for:

Conformational Analysis: The flexible pentyl chain can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable and populated conformers in different environments (e.g., gas phase vs. solution). The relative orientation of the alkyl chain could influence how the molecule fits into the receptor binding site.

Intermolecular Interactions: Simulating the interaction of this compound with solvent molecules or within a biological environment like a protein binding pocket. This helps to understand how the molecule behaves in a realistic setting, including the formation of hydrogen bonds or van der Waals interactions.

Table 2: Torsional Barriers of Alkyl Chains from Conformational Analysis (Note: This table contains generalized data for alkane chains to illustrate the type of information obtained from conformational analysis, as specific data for the pentyl group in this compound is not available.)

| Interaction | Strain Energy (kJ/mol) |

|---|---|

| H↔H eclipsed | 4.0 |

| H↔CH₃ eclipsed | 6.0 |

| CH₃↔CH₃ eclipsed | 11.0 |

Computational Prediction and Validation of Reactivity and Reaction Pathways

A key application of computational chemistry is to predict how a molecule will react. This involves mapping out the potential energy surface for a proposed reaction, identifying transition states, and calculating activation barriers.

For this compound, computational studies could validate the proposed mechanism of ethylene antagonism. The prevailing hypothesis suggests that the strained cyclopropene ring opens upon binding to the copper(I) ion in the ethylene receptor, forming a reactive carbene intermediate that then covalently modifies the receptor, blocking its function. researchgate.net Computational modeling could:

Map the Reaction Pathway: Calculate the energetics of the ring-opening reaction in the presence of a copper(I) model complex.

Characterize Intermediates: Determine the structure and stability of the proposed copper-carbenoid intermediate.

Calculate Activation Barriers: Predict the kinetic feasibility of the ring-opening step and subsequent reactions with amino acid residues in the receptor.

Structure-Activity Relationship Modeling through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules.

For 1-alkylcyclopropenes, including this compound, QSAR studies are highly relevant. It has been observed that the length of the alkyl chain affects the duration of the ethylene-inhibiting effect. researchgate.net A QSAR model could be developed to:

Identify Key Descriptors: Determine which molecular properties (e.g., size, shape, lipophilicity, electronic parameters from DFT) are most important for biological activity.

Predictive Modeling: Create a model that can predict the potency and duration of action for other 1-alkylcyclopropenes. This would guide the design of more effective ethylene antagonists.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethylene |

| 1-Methylcyclopropene (B38975) |

| Butane |

| Cyclohexane |

Advanced Synthetic Applications of 1 Pentylcyclopropene in Organic Chemistry

Utilization of 1-Pentylcyclopropene as a Key Synthetic Building Block

The high ring strain (ca. 55 kcal/mol) of the cyclopropene (B1174273) system makes this compound a highly reactive and versatile intermediate in organic synthesis. Its strained π-bond readily participates in a variety of reactions that lead to the formation of more complex molecular architectures. This reactivity allows it to serve as a key building block for constructing diverse carbocyclic and heterocyclic frameworks.

One of the primary applications of 1-alkylcyclopropenes as synthetic building blocks is in cycloaddition reactions. They can act as dienophiles or dipolarophiles to construct larger ring systems. A notable example is the inverse-electron-demand Diels-Alder reaction. Computational and experimental studies have shown that 1-alkylcyclopropenes react readily with tetrazines. scispace.com This type of [4+2] cycloaddition is exceptionally fast and serves as a powerful tool in bioorthogonal chemistry for labeling and imaging biomolecules in living systems. scispace.com The reaction proceeds rapidly to form a dihydropyridazine (B8628806) derivative, which then typically undergoes a retro-Diels-Alder reaction to release dinitrogen gas and form a stable pyridazine (B1198779) product.

Furthermore, reactions involving the cleavage of the cyclopropane (B1198618) ring can lead to valuable synthetic intermediates. For instance, the reaction of 1-phenyl-2-alkylcyclopropanes with N-Bromosuccinimide (NBS) has been shown to proceed via radical pathways, leading to ring-opened products. acs.org While this specific example involves a phenyl substituent, similar radical-mediated ring-opening reactions can be envisaged for this compound, providing access to functionalized acyclic structures. The pentyl group, being a simple alkyl chain, primarily influences the steric environment and solubility of the molecule without introducing competing electronic effects, making its reactivity predictable in fundamental transformations.

Catalytic Transformations Involving this compound

Catalysis offers a powerful means to control the reactivity of strained molecules like this compound, enabling transformations that would otherwise be difficult to achieve selectively. Both transition metals and, to a lesser extent, organocatalysts can be employed to mediate its reactions.

Transition Metal-Catalyzed Reactions

Transition metal catalysts are highly effective in promoting a wide range of transformations involving cyclopropenes. These reactions often proceed through the formation of metallacyclic intermediates, which can then undergo various subsequent steps such as reductive elimination, β-hydride elimination, or insertion.

Cycloaddition Reactions: Rhodium catalysts are well-known for mediating cycloaddition reactions. For instance, Rh(I)-catalyzed [4+2] cycloadditions between dienes and allenes have been developed, proceeding through rhodacyclopentene intermediates. rsc.org By analogy, this compound could serve as the two-carbon component in similar [n+2] cycloadditions. Rhodium carbenes, generated from diazo compounds, can also undergo [2+1] cycloadditions with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively. nih.gov The use of this compound in such catalytic systems could lead to the synthesis of highly substituted bicyclo[1.1.0]butane derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Negishi reactions, are cornerstone transformations in organic synthesis. nobelprize.org While direct cross-coupling with the C=C bond of a cyclopropene is not standard, related transformations are plausible. For example, a Heck-type reaction could potentially occur where an aryl or vinyl halide adds across the double bond of this compound, followed by a ring-opening or rearrangement of the strained system. More established is the use of cyclopropyl (B3062369) organometallic reagents in cross-coupling. organic-chemistry.orgresearchgate.net While this involves a pre-functionalized cyclopropane rather than this compound itself, it highlights the utility of the cyclopropyl motif, which can be derived from such precursors, in forming C(sp²)-C(sp³) bonds.

The table below summarizes representative transition metal-catalyzed reactions applicable to cyclopropenes.

| Reaction Type | Catalyst System (Example) | Substrate Type | Product Type | Ref. |

| [4+2] Cycloaddition | [Rh(COD)Cl]₂ | Diene + Allene/Alkene | Cyclohexene (B86901) derivative | rsc.org |

| Cross-Coupling (Suzuki) | Pd(0) complex | Aryl Halide + Organoboron | Arylated Compound | nobelprize.orgsigmaaldrich.com |

| Cross-Coupling (Heck) | Pd(OAc)₂ | Aryl Halide + Alkene | Substituted Alkene | nobelprize.orgsigmaaldrich.com |

| [4+1] Sila-Cycloaddition | Ni(0) complex | 1,3-Diene + Chlorosilane | Silacyclopentene | researchgate.net |

Organocatalytic Approaches

Organocatalysis has emerged as a major pillar of asymmetric synthesis, often relying on the formation of transient, activated intermediates like iminium ions or enamines. However, the application of these common activation modes to simple, unactivated alkenes like this compound is not straightforward.

Most successful organocatalytic reactions involving cyclopropanes require the presence of "donor-acceptor" (D-A) substituents. chemrxiv.org For example, a cyclopropane bearing both an electron-donating group (e.g., phenyl, alkoxy) and an electron-withdrawing group (e.g., ester, aldehyde) can be activated for ring-opening. rsc.orgacs.org Specifically, cyclopropaneacetaldehydes can be activated by chiral secondary amines to form a reactive enamine intermediate, which then participates in stereoselective cycloadditions. acs.orgnih.govacs.org

This compound lacks the necessary acceptor group (like an aldehyde or ester) to form an iminium or enamine ion under standard aminocatalysis conditions. The pentyl group is a simple alkyl substituent and does not provide sufficient electronic activation. Therefore, the vast field of enamine and iminium ion catalysis is generally not applicable to this compound in its native form.

Alternative organocatalytic strategies, such as Brønsted acid catalysis, could theoretically protonate the highly strained double bond to generate a cyclopropyl cation, which could then be trapped by a nucleophile. However, such reactions with simple 1-alkylcyclopropenes are not well-established and would likely be plagued by side reactions, including oligomerization or polymerization, due to the high reactivity of the cationic intermediates. As such, the organocatalytic transformation of unactivated 1-alkylcyclopropenes remains a significant and largely unsolved challenge.

Polymerization Chemistry of Cyclopropene Monomers

The significant strain energy of the cyclopropene ring provides a powerful thermodynamic driving force for polymerization. Both radical and ring-opening polymerization pathways are accessible for cyclopropene monomers, leading to polymers with unique structures and properties.

Radical Polymerization Mechanisms

Radical polymerization is a form of chain-growth polymerization involving radical intermediates. rsc.org The process is typically initiated by a radical species generated from an initiator molecule like azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.org For a monomer like this compound, the polymerization can proceed via two main pathways:

Addition Polymerization: The radical adds across the double bond, preserving the three-membered ring. This leads to a polymer backbone consisting of repeating cyclopropane units.

Radical Ring-Opening Polymerization (rROP): After the initial radical addition to the double bond, the resulting cyclopropylcarbinyl radical can undergo rapid ring-opening. This relieves the ring strain and forms a more stable acyclic radical, which then propagates. This pathway results in a polymer with an unsaturated backbone.

The balance between these two pathways is influenced by the stability of the radical intermediates and the reaction conditions. For many substituted cyclopropenes, the ring-opening pathway is often favored due to the large release of strain energy.

The general steps of radical polymerization are outlined below:

Initiation: A radical initiator (I) decomposes to form primary radicals (R•), which then add to a monomer molecule (M) to start a growing chain (RM₁•).

Propagation: The growing polymer chain radical adds sequentially to monomer molecules, extending the polymer chain.

Termination: The growth of a polymer chain is stopped, typically by the combination or disproportionation of two radical chains.

Ring-Opening Polymerization Strategies

Ring-opening polymerization (ROP) is a dominant pathway for strained cyclic monomers. For cyclopropenes, the most prominent strategy is Ring-Opening Metathesis Polymerization (ROMP).

Ring-Opening Metathesis Polymerization (ROMP): ROMP is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) or molybdenum. The polymerization proceeds via a [2+2] cycloaddition between the monomer's double bond and the metal-carbon double bond of the catalyst. This forms a highly strained metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to open the cyclopropene ring and regenerate a new metal alkylidene at the end of the growing polymer chain.

The key steps in the ROMP mechanism are:

Initiation: The catalyst reacts with the first monomer molecule to form the initial metallacyclobutane, which ring-opens to create the first propagating species.

Propagation: The active metal-alkylidene at the chain end repeatedly reacts with incoming monomer molecules, inserting them into the polymer chain and regenerating the active site.

Termination: The active chain end is intentionally quenched by adding a specific agent (e.g., ethyl vinyl ether) to yield the final polymer.

The presence of the pentyl group on this compound would influence the polymerization kinetics and the properties of the resulting polymer. The steric bulk of the pentyl group might affect the rate of monomer approach to the catalytic center. The long alkyl chain would also increase the solubility of the resulting polymer in nonpolar organic solvents and impart a lower glass transition temperature compared to polymers from less-substituted cyclopropenes.

Copolymerization Studies and Novel Polymer Architectures

The unique chemical structure of this compound, characterized by a highly strained three-membered ring and a pendant pentyl group, presents intriguing possibilities for its use in copolymerization reactions. While specific studies on the copolymerization of this compound are not extensively documented, the reactivity of analogous cyclopropene derivatives in ring-opening metathesis polymerization (ROMP) provides a strong basis for predicting its behavior. The high ring strain of the cyclopropene moiety serves as a potent driving force for polymerization. acs.org

Research into substituted cyclopropenes has revealed that their polymerization can be finely controlled to produce a variety of novel polymer architectures. acs.orgnih.gov For instance, 1,1-disubstituted cyclopropenes have been shown to undergo living alternating ring-opening metathesis polymerization (AROMP) with low-strain cyclic olefins like cyclohexene and cyclooctene. acs.org In this type of polymerization, the steric hindrance of the substituents on the cyclopropene prevents its homopolymerization, leading to a perfectly alternating sequence with the comonomer. acs.org This controlled process allows for the synthesis of copolymers with predictable molecular weights and low dispersity. acs.org

Furthermore, some functionalized cyclopropenes exhibit a unique reactivity where they undergo only a single addition to a living polymer chain. acs.orgnih.gov This characteristic is highly valuable for the precise installation of functional end groups or for the strategic placement of single functional units within a polymer backbone. acs.org Given these precedents, this compound could potentially be employed to introduce pentyl-functionalized units into various polymer structures, thereby modifying their properties, such as solubility and thermal characteristics.

The copolymerization of this compound with other monomers could lead to the formation of various polymer architectures, including alternating, block, and graft copolymers. For example, the thermal treatment of polyethylene (B3416737) containing cyclopropane rings in the presence of styrene (B11656) has been shown to produce graft copolymers. researchgate.net This suggests that a polymer with pendant 1-pentylcyclopropyl groups could be used as a macroinitiator for grafting other polymer chains.

The potential copolymerization behaviors of this compound are summarized in the interactive table below, based on established reactivities of other cyclopropene derivatives.

| Copolymer Architecture | Potential Comonomer(s) | Polymerization Method | Resulting Polymer Characteristics |

| Alternating Copolymer | Cyclohexene, Cyclopentene, Cyclooctene | Alternating Ring-Opening Metathesis Polymerization (AROMP) | Perfectly alternating structure, controlled molecular weight, low dispersity. acs.orgrsc.org |

| Block Copolymer | Norbornene derivatives, other living ROMP monomers | Living Ring-Opening Metathesis Polymerization (ROMP) | Well-defined blocks of poly(this compound) and the comonomer. acs.org |

| Graft Copolymer | Styrene, Acrylates | Grafting from a polymer backbone containing pendant cyclopropyl groups | Polyolefin backbone with grafted polystyrene or polyacrylate chains. researchgate.net |

| End-functionalized Polymer | Various living polymers (e.g., Polynorbornene) | Single addition to a living polymer chain | Precise placement of a pentylcyclopropyl group at the polymer chain end. acs.org |

Exploration of this compound in Supramolecular Chemistry

The field of supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions. rsc.org The structural features of this compound—namely the hydrophobic pentyl chain and the electronically distinct cyclopropyl ring—make it a promising candidate for the construction of novel supramolecular assemblies.

The cyclopropyl group itself is known to participate in a variety of non-covalent interactions that are fundamental to supramolecular chemistry. These include C-H···π interactions, where the C-H bonds of the cyclopropyl ring can interact with π-systems of other molecules, and interactions with metal centers. rsc.org The unique π-character of the strained C-C bonds in the cyclopropane ring allows it to act as a recognition site. rsc.org Studies on cyclopropyl-containing peptide derivatives have highlighted the vital role of the cyclopropyl moiety in the supramolecular landscape of biological complexes, engaging in interactions within the active pockets of receptors. rsc.org

The presence of the n-pentyl group introduces a significant hydrophobic component to the molecule. This hydrophobicity can be a strong driving force for self-assembly in aqueous media, leading to the formation of micelles, vesicles, or other ordered structures where the hydrophobic pentyl chains are sequestered from the water. The cyclopropene head group could then be exposed at the surface of these assemblies, available for further interactions or reactions.

In the context of host-guest chemistry, this compound could act as a guest molecule, fitting into the cavity of a suitable host macrocycle, such as a cyclodextrin, calixarene, or a self-assembled coordination cage. acs.orgpublish.csiro.auresearchgate.net The binding within such a complex would be governed by a combination of hydrophobic interactions involving the pentyl tail and specific interactions with the cyclopropene ring. For instance, photoinduced guest-to-host electron transfer has been observed for cyclopropane derivatives within a coordination cage, suggesting that the electronic properties of the cyclopropene ring could be exploited in functional supramolecular systems. researchgate.net

The potential roles and interactions of this compound in supramolecular chemistry are outlined in the interactive table below.

| Supramolecular Concept | Potential Role of this compound | Key Non-Covalent Interactions | Potential Supramolecular Structure |

| Host-Guest Chemistry | Guest Molecule | Hydrophobic interactions (pentyl group), C-H···π interactions (cyclopropyl ring) | Inclusion complex with a macrocyclic host (e.g., cyclodextrin, cucurbituril). acs.orgpublish.csiro.au |

| Self-Assembly | Amphiphilic Building Block | Hydrophobic effect (pentyl group), π-π stacking (if aromatic substituents were present), van der Waals forces | Micelles, vesicles, or layered structures in polar solvents. |

| Crystal Engineering | Molecular Tecton | C-H···O/N hydrogen bonds, C-H···π interactions, van der Waals forces | Ordered crystalline lattices with specific packing motifs. iucr.org |

| Molecular Recognition | Ligand | Interactions with receptor sites (e.g., proteins) | Specific binding to biological or synthetic receptors. rsc.org |

Mechanistic Research on 1 Pentylcyclopropene As an Ethylene Antagonist in Plant Biochemistry

Molecular Basis of Interaction with Ethylene (B1197577) Receptors in Plant Systems

The antagonistic effect of 1-pentylcyclopropene on ethylene action is rooted in its molecular interaction with ethylene receptors located in the endoplasmic reticulum membrane of plant cells. Ethylene receptors, such as ETR1 (Ethylene Response 1), are transmembrane proteins that possess a copper (I) cofactor within their N-terminal domain, which constitutes the ethylene binding site. acs.orgusp.br In the absence of ethylene, these receptors actively suppress the ethylene signaling pathway. acs.org

The mechanism of action for this compound, like other cyclopropene (B1174273) analogues, involves its binding to this copper cofactor in the receptor's binding site. acs.org The high strain of the cyclopropene ring facilitates a strong, and for practical purposes, irreversible binding to the receptor. researchgate.netprimescholars.com This occupation of the binding site physically prevents ethylene molecules from binding. researchgate.net Unlike ethylene, which upon binding inactivates the receptor's suppressive function and initiates a downstream signaling cascade, this compound binds without "unlocking" or activating the receptor. researchgate.net Consequently, the receptor remains in its active, signal-repressive state, effectively blocking the plant's ability to perceive ethylene and initiate responses such as ripening, senescence, or stress reactions. acs.orgnih.gov The interaction is believed to induce a conformational change in the receptor that maintains the suppression of the downstream signaling pathway. usp.br

Regulation of Ethylene Biosynthesis Pathways

Treatment with this compound has been shown to exert regulatory effects on the key enzymes involved in the ethylene biosynthesis pathway, specifically 1-aminocyclopropane-1-carboxylate synthase (ACS) and 1-aminocyclopropane-1-carboxylate oxidase (ACO).

Modulation of 1-Aminocyclopropane-1-carboxylate Oxidase (ACO) Activity

In conjunction with its effect on ACS, this compound also modulates the activity of ACO, the enzyme responsible for the final step in ethylene biosynthesis: the oxidation of ACC to ethylene. researchgate.netprimescholars.com Research on bananas treated with this compound revealed a marked inhibition of ACO activity. researchgate.net This dual inhibition of both ACS and ACO ensures a comprehensive blockade of the ethylene production pathway, significantly delaying and reducing the climacteric ethylene peak in treated produce. researchgate.netprimescholars.com

Influence on Ethylene Signal Transduction Cascades

By binding to and blocking ethylene receptors, this compound directly influences the ethylene signal transduction cascade. In the standard model of ethylene signaling in plants like Arabidopsis, the ethylene receptors, when unbound by ethylene, activate a serine/threonine protein kinase known as CTR1 (Constitutive Triple Response 1). nih.govnih.gov CTR1, in turn, acts as a negative regulator of the signaling pathway, preventing downstream responses. nih.gov

When this compound occupies the receptor binding site, it essentially locks the receptor in the state it would be in without ethylene. This maintains the activation of CTR1. acs.org The continued activity of CTR1 ensures that the downstream components of the pathway remain inactive. This includes EIN2 (Ethylene Insensitive 2), a central positive regulator of the pathway, which is kept in a phosphorylated state by CTR1 and subsequently targeted for degradation or sequestration. nih.gov This prevents the signal from reaching the nucleus and activating transcription factors like EIN3 (Ethylene Insensitive 3) and ERFs (Ethylene Response Factors), which are responsible for turning on ethylene-responsive genes. researchgate.net Therefore, this compound maintains the "off" state of the ethylene signaling cascade, preventing the physiological responses associated with ethylene.

Comparative Biochemical Studies with Other Cyclopropene Analogues (e.g., 1-Methylcyclopropene (B38975), 1-Octylcyclopropene)

The efficacy of this compound as an ethylene antagonist has been evaluated in comparison to other 1-substituted cyclopropene analogues. The length of the alkyl chain at the C-1 position of the cyclopropene ring significantly influences the compound's effectiveness and the duration of its protective effect.

In studies using banana fruits as a model system, a series of 1-alkane substituted cyclopropenes were tested. researchgate.net While 1-methylcyclopropene (1-MCP) is a highly potent and widely commercialized ethylene inhibitor, compounds with longer alkyl chains, including this compound, have demonstrated distinct properties. researchgate.netresearchgate.net As the carbon chain length extends from methyl to butyl, there is a slight decrease in efficacy. However, beginning with this compound, the effectiveness increases, and it is required in lower concentrations than 1-MCP for a similar protective effect. researchgate.net

A key difference observed is the duration of the antagonistic effect. This compound provides a longer period of protection against ethylene-induced ripening compared to its shorter-chain counterparts. For instance, at ambient temperature, this compound protected bananas for 14 days, whereas 1-methylcyclopropene, 1-ethylcyclopropene, 1-propylcyclopropene, and 1-butylcyclopropene each protected the fruit for 12 days. researchgate.net Analogues with even longer chains, such as 1-hexylcyclopropene (B8677710) (20 days), 1-heptylcyclopropene (21 days), and 1-octylcyclopropene (B1248505) (25 days), offered progressively longer protection. researchgate.netresearchgate.net

Table 1: Comparative Protection Duration of 1-Substituted Cyclopropenes on Bananas at 22–23 °C

| Compound | Duration of Protection (days) |

| 1-Methylcyclopropene | 12 |

| 1-Ethylcyclopropene | 12 |

| 1-Propylcyclopropene | 12 |

| 1-Butylcyclopropene | 12 |

| This compound | 14 |

| 1-Hexylcyclopropene | 20 |

| 1-Heptylcyclopropene | 21 |

| 1-Octylcyclopropene | 25 |

| 1-Nonylcyclopropene | 35 |

| 1-Decylcyclopropene | 36 |

| Data sourced from studies on banana fruits. researchgate.net |

Gene Expression Analysis of Ethylene Receptors and Related Genes in Response to this compound Treatment

The application of this compound has been shown to suppress the expression of key genes involved in the ethylene signaling pathway. In studies on banana fruit, treatment with this compound (1-PentCP) led to the suppressed expression of MaERS1 (Musa acuminata Ethylene Response Sensor 1), a gene encoding an ethylene receptor. researchgate.net

Furthermore, the expression of ethylene-responsive transcription factors was also inhibited. Specifically, the expression of MaERF1 (Musa acuminata Ethylene-Responsive Transcription Factor 1) was suppressed following treatment with this compound. researchgate.net This downregulation at the genetic level corroborates the biochemical findings, indicating that this compound not only blocks existing receptors but also reduces the transcription of genes responsible for perceiving ethylene and executing its downstream effects. This multi-level inhibition contributes to its potent and lasting effect as an ethylene antagonist. researchgate.netprimescholars.com

常见问题

Q. What experimental parameters are critical when applying 1-pentylcyclopropene to delay fruit ripening in postharvest studies?

Methodological guidance:

- Dose-response design : Test concentrations (e.g., 1–50 µL/L) and exposure durations (e.g., 20 hours) to identify thresholds for ethylene inhibition. Measure physiological outcomes (respiration rate, firmness, enzyme activity) at defined intervals .